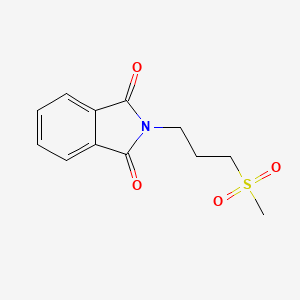

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is becoming increasingly important in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

MSPID exhibits several notable chemical properties:

- Molecular Formula : C12H13NO2S

- Molecular Weight : Approximately 251.3 g/mol

- Appearance : Colorless crystals

- Solubility : Soluble in water

Types of Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Modifies carbonyl groups to form alcohols or other derivatives.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the propyl chain.

These reactions are essential for synthesizing related compounds or modifying MSPID's properties for specific applications.

Chemistry

In the field of chemistry, MSPID serves as a crucial building block for synthesizing more complex molecules. Its versatility allows for the exploration of reaction mechanisms and the development of new synthetic pathways. Researchers utilize MSPID to create derivatives that may exhibit enhanced properties or novel functionalities.

MSPID and its derivatives have been investigated for their potential biological activities:

- Antiviral Properties : Studies suggest that certain derivatives may inhibit viral replication.

- Anticancer Activity : Research indicates that MSPID can affect cell proliferation pathways, showing promise as an anticancer agent .

- Antimicrobial Effects : The compound has been studied for its ability to combat bacterial and fungal infections, particularly through its role as a precursor to iberin, a compound known for its antifungal and antibacterial properties.

Medicinal Applications

MSPID is being explored for therapeutic applications:

- Drug Development : Its derivatives are evaluated for potential use in pharmaceuticals targeting various diseases.

- Mechanistic Studies : Understanding how MSPID interacts with molecular targets can lead to the development of more effective drugs .

Industrial Applications

In industry, MSPID is utilized in:

- Pharmaceutical Production : As a precursor in synthesizing drugs with desired biological activities.

- Agrochemicals : Its derivatives may be used in developing pesticides or herbicides.

- Materials Science : Research is ongoing into its use in creating new polymers and dyes due to its chemical stability and reactivity.

Anticancer Activity Study

A study focused on the antiproliferative effects of MSPID against various human cancer cell lines demonstrated promising results. The compound exhibited significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Research

Research published on MSPID's role as a precursor to iberin highlighted its effectiveness against fungal strains. The study indicated that derivatives synthesized from MSPID could enhance antimicrobial activity, paving the way for new treatments for infections resistant to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline-1,3-dione: The parent compound without the methylsulfonyl group.

N-Substituted isoindoline-1,3-diones: Compounds with different substituents on the nitrogen atom.

Indole derivatives: Compounds with a similar indole nucleus but different functional groups

Uniqueness

This functional group can participate in various chemical reactions, making the compound more versatile compared to its analogs .

Actividad Biológica

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione (MSPID) is a compound with a unique isoindoline dione structure, notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C12H13NO2S

- Molecular Weight : Approximately 251.3 g/mol

- Appearance : Colorless crystals

- Solubility : Soluble in water

Anticancer Properties

Research indicates that MSPID exhibits antiproliferative activity against various human cancer cell lines. A study published in Biorbyt demonstrated its effectiveness in inhibiting cell growth, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

MSPID has been studied for its anti-inflammatory properties , particularly its interaction with cyclooxygenase (COX) enzymes. It shows promise as a COX inhibitor, with some derivatives demonstrating greater inhibition than established drugs like meloxicam . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound is also investigated for its antimicrobial properties , particularly as a precursor for iberin—a compound known for antifungal and antibacterial effects. MSPID’s derivatives have shown activity against various pathogens, including Mycobacterium species .

The biological activity of MSPID is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MSPID may inhibit enzymes involved in inflammatory and cancer pathways, such as COX-1 and COX-2.

- Receptor Interaction : The compound can bind to receptors that modulate cellular responses, influencing pathways related to cell proliferation and inflammation.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

MSPID shares structural similarities with other isoindoline derivatives, which may influence its biological activity. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isoindoline-1,3-dione | C9H7NO2 | Parent compound without the methylsulfonyl group. |

| N-Substituted Isoindoline-1,3-diones | Varies | Different substituents on nitrogen can alter biological activity. |

| Indole Derivatives | Varies | Similar indole nucleus but different functional groups affecting activity. |

Propiedades

IUPAC Name |

2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIJUHOYVCEFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.